molecular formula C8H14O2 B2844379 2-(Oxiran-2-ylmethyl)oxane CAS No. 104727-83-5

2-(Oxiran-2-ylmethyl)oxane

Cat. No. B2844379
CAS RN: 104727-83-5
M. Wt: 142.198
InChI Key: WUFSZZRVLJRIMA-UHFFFAOYSA-N
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Description

“2-(Oxiran-2-ylmethyl)oxane” is a chemical compound with the CAS Number: 89897-09-6 . It has a molecular weight of 128.17 and its IUPAC name is 2-(oxiran-2-ylmethyl)tetrahydrofuran . The compound is typically stored at a temperature of 4°C and is in liquid form .


Synthesis Analysis

The synthesis of compounds similar to “2-(Oxiran-2-ylmethyl)oxane” has been reported in the literature. For instance, tris(oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate (TOTC) was synthesized by a new two-step method without using harmful epichlorohydrin . Another study reported the reaction of activated esters with epoxides for self-curable, highly flexible, A2B2- and A3B3-type epoxy compounds .


Molecular Structure Analysis

The InChI code for “2-(Oxiran-2-ylmethyl)oxane” is 1S/C7H12O2/c1-2-6(8-3-1)4-7-5-9-7/h6-7H,1-5H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Chemical Reactions Analysis

The reaction of activated esters with epoxides has been studied for self-curable, highly flexible, A2B2- and A3B3-type epoxy compounds . Another study examined the effects of combining oxetanes and epoxides on the reactivity of each monomer, the overall reaction kinetics, and the final physical properties of the polymer films .


Physical And Chemical Properties Analysis

“2-(Oxiran-2-ylmethyl)oxane” is a liquid at room temperature . The compound is typically stored at a temperature of 4°C .

Scientific Research Applications

Polymer Chemistry and Material Science

Oxiranes (cycloaliphatic epoxides) typically polymerize more slowly than acrylates and can be brittle. However, when combined with oxetanes, improvements in polymerization kinetics and physical properties occur. The addition of oxetane to formulations enhances epoxide conversion and significantly lowers the glass transition temperature (Tg) of resulting polymers. This broader application range makes cycloaliphatic epoxides more versatile .

Self-Curable Systems

In self-curing systems, the compound 2-methoxy-4-(oxiran-2-ylmethyl)phenyl acetate has been studied. This model compound demonstrates the reaction between active esters and epoxide moieties, leading to self-cure mechanisms. Understanding these interactions is crucial for developing robust self-curable materials .

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of various biochemical reagents , suggesting that it may interact with a wide range of molecular targets.

Mode of Action

It’s known that this compound can react with active esters, leading to self-curable, highly flexible epoxy compounds . This suggests that 2-(Oxiran-2-ylmethyl)oxane may interact with its targets through the formation of covalent bonds, resulting in changes to the targets’ structure and function .

Biochemical Pathways

Given its reactivity with active esters , it’s plausible that this compound could influence pathways involving ester-containing molecules. The downstream effects of such interactions would depend on the specific roles of these molecules in cellular processes.

Result of Action

It’s known that this compound can react with active esters to form self-curable, highly flexible epoxy compounds . This suggests that 2-(Oxiran-2-ylmethyl)oxane could induce structural changes in its targets, potentially altering their function.

Action Environment

Like many chemical reactions, its reactivity with active esters could be influenced by factors such as temperature, ph, and the presence of catalysts .

Safety and Hazards

The safety information for “2-(Oxiran-2-ylmethyl)oxane” includes pictograms GHS02 and GHS07 . The hazard statements include H226, H315, H319, and H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Future Directions

The findings from the study on the reaction of activated esters with epoxides for self-curable, highly flexible, A2B2- and A3B3-type epoxy compounds provide a new design strategy for preparing high-Tg and low-dissipation epoxy thermosets . Another study demonstrated that the addition of oxetanes to formulations is correlated to improvements in polymerization kinetics and polymer properties during dark cure .

properties

IUPAC Name

2-(oxiran-2-ylmethyl)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-4-9-7(3-1)5-8-6-10-8/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFSZZRVLJRIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxiran-2-ylmethyl)oxane

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